1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
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Overview
Description
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with cyclopropyl carboxylic acid under acidic conditions.
Coupling with Piperazine: The resulting thiadiazole derivative is then coupled with 4-phenylpiperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the piperazine moiety can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transmission in the brain.
Comparison with Similar Compounds
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine can be compared with other thiadiazole derivatives, such as:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: This compound has a similar structure but with a methyl group instead of a cyclopropyl group, which may result in different biological activities.
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: The presence of a phenyl group instead of a cyclopropyl group can influence the compound’s chemical reactivity and interaction with biological targets.
The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C15H18N4S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H18N4S/c1-2-4-13(5-3-1)18-8-10-19(11-9-18)15-17-16-14(20-15)12-6-7-12/h1-5,12H,6-11H2 |
InChI Key |
PAKVBXJPYNMLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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